Cas no 14068-27-0 (Methyl 2-(quinoxalin-2-YL)acetate)
Methyl 2-(quinoxalin-2-YL)acetate Chemical and Physical Properties
Names and Identifiers
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- METHYL 2-(QUINOXALIN-2-YL)ACETATE
- 2-Quinoxalineacetic acid, methyl ester
- Methyl 2-(quinoxalin-2-YL)acetate
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- Inchi: 1S/C11H10N2O2/c1-15-11(14)6-8-7-12-9-4-2-3-5-10(9)13-8/h2-5,7H,6H2,1H3
- InChI Key: ZKOZPYHLUSBHID-UHFFFAOYSA-N
- SMILES: O(C)C(CC1C=NC2C=CC=CC=2N=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 233
- XLogP3: 1
- Topological Polar Surface Area: 52.1
Methyl 2-(quinoxalin-2-YL)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM221309-1g |
Methyl 2-(quinoxalin-2-yl)acetate |
14068-27-0 | 97% | 1g |
$425 | 2021-08-04 | |
| Alichem | A449039833-250mg |
Methyl 2-(quinoxalin-2-yl)acetate |
14068-27-0 | 95% | 250mg |
200.20 USD | 2021-06-15 | |
| Alichem | A449039833-1g |
Methyl 2-(quinoxalin-2-yl)acetate |
14068-27-0 | 95% | 1g |
455.00 USD | 2021-06-15 | |
| Chemenu | CM221309-1g |
Methyl 2-(quinoxalin-2-yl)acetate |
14068-27-0 | 97% | 1g |
$*** | 2023-03-30 |
Methyl 2-(quinoxalin-2-YL)acetate Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on Methyl 2-(quinoxalin-2-YL)acetate
Comprehensive Overview of Methyl 2-(quinoxalin-2-YL)acetate (CAS No. 14068-27-0): Properties, Applications, and Industry Insights
Methyl 2-(quinoxalin-2-YL)acetate (CAS No. 14068-27-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound belongs to the quinoxaline derivative family, a class of heterocyclic compounds known for their broad biological activities. With the increasing demand for novel drug candidates and crop protection agents, researchers are actively exploring the potential of Methyl 2-(quinoxalin-2-YL)acetate as a key intermediate or active moiety.
The molecular structure of Methyl 2-(quinoxalin-2-YL)acetate combines a quinoxaline core with an ester functional group, making it particularly valuable for synthetic modifications. This structural versatility aligns with current trends in fragment-based drug discovery and precision agriculture, where researchers seek compounds with tunable properties. Recent studies have highlighted its potential in addressing challenges related to antimicrobial resistance and sustainable pest management, topics that dominate scientific discussions and public health concerns.
From a synthetic chemistry perspective, Methyl 2-(quinoxalin-2-YL)acetate (CAS 14068-27-0) serves as a valuable building block for creating more complex molecular architectures. Its ester group offers multiple transformation possibilities through hydrolysis, reduction, or condensation reactions. These characteristics make it particularly relevant in the context of green chemistry initiatives, where researchers aim to develop efficient synthetic routes with minimal environmental impact. The compound's stability under various conditions also contributes to its growing popularity in high-throughput screening applications.
The analytical characterization of Methyl 2-(quinoxalin-2-YL)acetate typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods are crucial for quality control in industrial applications and for verifying structural modifications in research settings. With the pharmaceutical industry's increasing emphasis on quality by design (QbD) principles, proper characterization of intermediates like Methyl 2-(quinoxalin-2-YL)acetate has become more important than ever.
In material science applications, derivatives of Methyl 2-(quinoxalin-2-YL)acetate have shown promise in the development of organic electronic materials. The quinoxaline moiety's electron-accepting properties, combined with the tunability of the ester group, make it interesting for designing novel semiconducting materials and photovoltaic components. This aligns with global trends toward renewable energy technologies and flexible electronics, areas that receive substantial research funding and public interest.
Regulatory considerations for Methyl 2-(quinoxalin-2-YL)acetate (CAS 14068-27-0) vary by application and jurisdiction. While not classified as hazardous under standard regulations, proper laboratory safety protocols should always be followed when handling this compound. The growing emphasis on REACH compliance and chemical safety assessments in the chemical industry makes understanding these aspects crucial for manufacturers and researchers alike.
Market trends indicate steady growth in demand for quinoxaline derivatives, with Methyl 2-(quinoxalin-2-YL)acetate positioned as an important specialty chemical. The compound's applications span multiple industries, from pharmaceutical intermediates to functional materials, making it relevant to diverse research and development efforts. As synthetic methodologies continue to advance, particularly in areas like flow chemistry and catalytic processes, the accessibility and applications of this compound are likely to expand further.
Future research directions for Methyl 2-(quinoxalin-2-YL)acetate may explore its potential in emerging fields such as bioconjugation chemistry and targeted drug delivery systems. The compound's structural features make it amenable to various click chemistry approaches, which are revolutionizing biopharmaceutical development. Additionally, its potential role in addressing current challenges in plant disease management and food security could make it increasingly valuable in agricultural applications.
For researchers and industry professionals seeking detailed technical information about Methyl 2-(quinoxalin-2-YL)acetate (CAS 14068-27-0, reliable sources include peer-reviewed journals specializing in heterocyclic chemistry and medicinal chemistry. Standard reference works such as Belstein's Handbook and SciFinder provide comprehensive data on its physical properties, synthetic methods, and known derivatives. As interest in structure-activity relationships continues to grow, this compound's profile in scientific literature is expected to expand significantly.
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